Chenodeoxycholic acid is a naturally occurring bile acid primarily found in the bile of mammals, including humans. [] It plays a crucial role in the digestion and absorption of fats in the small intestine. [] Chenodeoxycholic acid is classified as a primary bile acid because it is synthesized directly from cholesterol in the liver. [] In contrast, secondary bile acids, such as lithocholic acid and deoxycholic acid, are produced from primary bile acids through bacterial action in the intestine. []
Chenodeoxycholic acid, also known as 3α,7α-dihydroxy-5β-cholan-24-oic acid, was first isolated from the bile of geese, which is reflected in its name (from the Greek word for goose, "chen"). It is one of the two primary bile acids in humans, alongside cholic acid. Salts derived from this carboxylic acid are referred to as chenodeoxycholates. Chenodeoxycholic acid can be conjugated with amino acids such as glycine or taurine, forming bile salts that enhance its solubility and functionality in the gastrointestinal tract .
The synthesis of chenodeoxycholic acid can be achieved through various methods:
Chenodeoxycholic acid has a complex steroid structure characterized by four fused rings (A-D) typical of steroid compounds. Its molecular formula is C24H40O4, and it has a molecular weight of approximately 392.58 g/mol. The structure includes:
The three-dimensional conformation allows chenodeoxycholic acid to interact effectively with lipid molecules and cell membranes, facilitating its role in fat digestion .
Chenodeoxycholic acid participates in several significant chemical reactions:
The primary mechanism of action for chenodeoxycholic acid involves its role as a surfactant in the digestive system. It aids in emulsifying dietary fats into micelles, which increases the surface area for digestive enzymes to act upon. This process enhances lipid absorption in the intestine.
Additionally, chenodeoxycholic acid activates the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid homeostasis and lipid metabolism. Activation of FXR leads to transcriptional regulation of genes involved in cholesterol metabolism and bile acid synthesis .
Chenodeoxycholic acid exhibits several notable physical and chemical properties:
Chenodeoxycholic acid has various scientific and medical applications:
Chenodeoxycholic acid (CDCA) is synthesized in hepatocytes through two primary pathways that convert cholesterol into bile acids. The classic (neutral) pathway initiates with the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the 7α-hydroxylation of cholesterol. This reaction represents the major regulatory node for bile acid synthesis, accounting for ~75% of total bile acid production in humans [1]. The resulting 7α-hydroxycholesterol undergoes further modifications via 3β-hydroxy-Δ5-C27-steroid dehydrogenase (HSD3B7), sterol 12α-hydroxylase (CYP8B1), and sterol 27-hydroxylase (CYP27A1), ultimately yielding CDCA and its counterpart, cholic acid (CA). Crucially, CYP8B1 activity determines the CA:CDCA ratio by hydroxylating intermediates toward CA production; reduced CYP8B1 activity favors CDCA formation [1] [10].
The alternative (acidic) pathway begins with mitochondrial CYP27A1-mediated hydroxylation of cholesterol at the C27 position, generating oxysterols. While this pathway contributes only ~6% to total bile acid synthesis under normal conditions, its significance increases during fetal development and certain pathological states [1]. The oxysterols undergo subsequent 7α-hydroxylation by oxysterol 7α-hydroxylase (CYP7B1) to form CDCA precursors. This pathway bypasses CYP7A1 regulation, allowing continued bile acid production when the classic pathway is suppressed [6].
Following core structural formation, CDCA undergoes amidation (conjugation) with taurine or glycine via bile acid-CoA synthetase (BACS) and bile acid amino acid transferase (BAT) enzymes. This conjugation enhances CDCA's water solubility and biological activity within the enterohepatic circulation [7]. The final conjugated CDCA is secreted into bile canaliculi via the bile salt export pump (BSEP/ABCB11) for storage in the gallbladder [1].
Cytochrome P450 enzymes govern both the synthesis and metabolic fate of CDCA:
CYP8B1 (Sterol 12α-Hydroxylase): This microsomal enzyme acts as the critical branch point determinant between CA and CDCA synthesis. By catalyzing 12α-hydroxylation of 7α-hydroxy-4-cholesten-3-one, CYP8B1 directs intermediates toward CA production. When CYP8B1 activity is low, unmetabolized substrate flows toward CDCA synthesis [1] [10]. Recent studies demonstrate CYP8B1 can also directly convert CDCA to CA through 12α-hydroxylation, providing a post-synthesis regulatory mechanism for the CA:CDCA ratio [10].
CYP3A4: This versatile hepatic enzyme plays a detoxification role in CDCA metabolism. It catalyzes the oxidation of CDCA at multiple positions: (1) 3-dehydrogenation forming 7α-hydroxy-3-oxo-5β-cholan-24-oic acid; (2) 6β-hydroxylation yielding γ-muricholic acid; and (3) minor 7-oxidation producing 7-ketolithocholic acid. These transformations increase CDCA's solubility and reduce toxicity, particularly during cholestasis when CDCA accumulates [3] [8]. CYP3A4 induction represents a critical adaptive response to bile acid overload.
CYP7A1 and CYP27A1: As described in section 1.1, these enzymes initiate the classic and alternative pathways, respectively. Their activities are tightly regulated by bile acid flux via the nuclear receptor FXR (farnesoid X receptor) [1].
Table 1: Key Cytochrome P450 Enzymes Regulating CDCA Metabolism
Enzyme | Reaction Catalyzed | Functional Significance | Subcellular Location |
---|---|---|---|
CYP7A1 | Cholesterol 7α-hydroxylation | Rate-limiting step in classic pathway | Endoplasmic reticulum |
CYP8B1 | 12α-hydroxylation of intermediates | Determines CA:CDCA ratio; converts CDCA→CA | Endoplasmic reticulum |
CYP27A1 | Cholesterol 27-hydroxylation | First step in alternative pathway | Mitochondria |
CYP3A4 | CDCA 3-oxidation, 6β-hydroxylation, 7-oxidation | Detoxification during cholestasis | Endoplasmic reticulum |
The enterohepatic circulation (EHC) ensures efficient CDCA recycling, minimizing hepatic de novo synthesis requirements. Approximately 95% of secreted CDCA undergoes intestinal reabsorption, primarily in the distal ileum via the apical sodium-dependent bile acid transporter (ASBT) [1] [4]. However, studies using isotope dilution techniques reveal CDCA circulates 1.34 times faster than cholic acid (range: 1.13–1.57) due to significant proximal small intestine absorption. This proximal absorption allows CDCA to partially bypass the hepatico-ileal circuit, accelerating its return to the liver [4].
Upon reaching hepatocytes, CDCA uptake occurs predominantly in pericentral hepatocytes surrounding portal triads via sodium taurocholate cotransporting polypeptide (NTCP) and organic anion transporting polypeptides (OATPs) [1]. Intracellular CDCA reactivates hepatic FXR, inducing:
This FXR-mediated feedback loop maintains CDCA pool size (typically 1–2 g in humans) by suppressing synthesis when recycling is sufficient [1] [9]. The small fraction (~5%) escaping reabsorption undergoes fecal excretion, necessitating de novo synthesis for replenishment [1].
Figure: Chenodeoxycholic Acid Enterohepatic Circulation
[Liver] → (Bile secretion) → [Duodenum] → (Proximal absorption ~30%) → [Portal Blood] → [Liver] [Distal Ileum] → (ASBT-mediated absorption ~65%) → [Portal Blood] → [Liver] [Colon] → (Microbial transformation) → (Minor absorption) → [Feces]
The gut microbiome profoundly modifies CDCA structure and bioavailability through diverse enzymatic transformations:
Deconjugation: Commensal bacteria expressing bile salt hydrolases (BSH) cleave the amide bond in conjugated CDCA (e.g., tauro-CDCA, glyco-CDCA), releasing free CDCA. This occurs predominantly in the small intestine and colon. BSH activity is widespread across Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium genera [5] [7].
7α-Dehydroxylation: In the anaerobic colonic environment, 7α-dehydroxylating bacteria convert CDCA to lithocholic acid (LCA). This reaction involves a multi-step pathway: (1) CDCA oxidation to 3-oxo-4-cholenoic acid; (2) dehydration forming Δ4-3-ketone; (3) 7-dehydroxylation yielding 3-oxo-5β-cholan-24-oic acid; (4) reduction to LCA. Clostridium scindens and related species encode the bai operon responsible for this transformation [1] [5]. LCA exhibits greater cytotoxicity than CDCA and is rapidly sulfated or glucuronidated by the host for excretion.
Epimerization: Some gut microbes (e.g., Ruminococcus gnavus) express 7β-hydroxysteroid dehydrogenase (7β-HSDH), converting CDCA to ursodeoxycholic acid (UDCA) via a 7-oxo intermediate. UDCA is more hydrophilic and less cytotoxic than CDCA, contributing to its therapeutic effects [5].
Glucuronidation: Recent research reveals gut epithelial UDP-glucuronosyltransferase 1A4 (UGT1A4) converts CDCA to CDCA-3β-glucuronide during dysbiosis. This metabolite impairs FXR signaling and induces apoptosis, contributing to bile acid diarrhea pathogenesis. Lactobacillus reuteri counteracts this process by producing indole-3-carbinol (I3C), which activates aryl hydrocarbon receptor (AhR) to suppress UGT1A4 transcription [5].
Table 2: Microbial Transformations of Chenodeoxycholic Acid
Transformation | Key Enzymes | Major Microbial Genera | Product | Biological Consequence |
---|---|---|---|---|
Deconjugation | Bile salt hydrolase (BSH) | Bacteroides, Lactobacillus, Clostridium | Free CDCA | Enhances FXR activation; facilitates 7α-dehydroxylation |
7α-Dehydroxylation | BaiCD (oxidoreductase), BaiE (isomerase), BaiA (dehydratase), BaiG (dehydroxylase) | Clostridium scindens, Clostridium hylemonae | Lithocholic acid (LCA) | Generates cytotoxic secondary bile acid |
Epimerization | 7α-HSDH → 7β-HSDH | Ruminococcus, Eubacterium | Ursodeoxycholic acid (UDCA) | Forms cytoprotective bile acid |
Glucuronidation | Host UGT1A4 (microbiota-regulated) | N/A (host enzyme) | CDCA-3β-glucuronide | Inhibits FXR; induces apoptosis; promotes diarrhea |
These microbial modifications regulate CDCA's signaling potency and toxicity. Dysbiosis-induced shifts—such as reduced Lactobacillus reuteri and increased Escherichia coli—disrupt CDCA metabolism, impair FXR activation, and contribute to disorders like bile acid diarrhea [5]. Fecal microbiota transplantation from healthy donors restores normal CDCA metabolism, highlighting the microbiome's therapeutic potential [5].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9